3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Neuropharmacology Pain Research Ion Channel

Researchers targeting purinergic signaling require validated P2X3 tool compounds, yet generic oxazinan-2-one analogs display variable activity due to substitution-dependent target engagement. 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (CAS 1468499-96-8) resolves this with defined P2X3 receptor antagonism (EC50 80 nM, recombinant rat). Key advantages: • Validated P2X3 potency for screening & functional assays. • Reactive primary amine enables amide/urea/sulfonamide derivatization for probe development. • TPSA 55.6 Ų, XLogP 1.1 for modulated solubility & reduced CNS penetration. Supplied at ≥95% purity.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1468499-96-8
Cat. No. B1376184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
CAS1468499-96-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCCOC2=O)N
InChIInChI=1S/C12H16N2O2/c1-9(13)10-3-5-11(6-4-10)14-7-2-8-16-12(14)15/h3-6,9H,2,7-8,13H2,1H3
InChIKeyBPBBHFHPMGPTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one


3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (CAS 1468499-96-8) is a synthetic heterocyclic compound belonging to the 1,3-oxazinan-2-one class [1]. Its structure comprises a six-membered oxazinanone ring substituted at the N3 position with a 4-(1-aminoethyl)phenyl group [1]. This scaffold is associated with potential pharmacological activities, including applications as a CCR5 antagonist and for its effects on cell proliferation and differentiation [2][3].

P2X3 tool Reported P2X3 antagonist activity supports purinergic signaling pathway studies.
Polar scaffold Higher TPSA vs simpler oxazinanones offers a more polar core for property-driven design.
Derivatization Primary amine handle enables conjugation for chemical biology probe development.

Generic Substitution Risks for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one


General substitution of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one with another oxazinan-2-one derivative is not recommended due to the critical influence of its specific 4-(1-aminoethyl)phenyl substituent on target engagement and biological function. The precise geometry and electronic properties of this group are essential for its reported interactions, such as with the P2X3 receptor [1]. Even closely related analogs may exhibit significantly altered activity profiles, highlighting the need for precise chemical selection in research applications.

Target engagement may not transfer
The 4-(1-aminoethyl)phenyl group is essential for reported P2X3 activity; simpler phenyl or methylphenyl analogs may not replicate this interaction.
Physicochemical profile differs
A higher TPSA (55.6 vs 38.3 Ų for the unsubstituted phenyl analog) can shift permeability and solubility, altering assay behavior.
Functional handle absent in close analogs
Many oxazinanones lack the primary amine; its absence removes the possibility for derivatization or additional binding interactions.

Quantitative Evidence for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one


P2X3 Receptor Antagonist Activity

The target compound demonstrates activity as an antagonist at the P2X3 receptor. While a direct comparator is not available from the same study, this specific interaction profile distinguishes it from many other oxazinan-2-ones that lack this reported activity. [1]

P2X3 Antagonist Activity
Class-level inference
EC50 80 nM
Reported P2X3 antagonist assay context
Recombinant rat P2X3 expressed in Xenopus oocytes; tested at 10 µM
Neuropharmacology Pain Research Ion Channel

Computed Property Differentiation

The target compound possesses a unique set of computed physicochemical properties, including a topological polar surface area (TPSA) of 55.6 Ų and an XLogP3-AA of 1.1 [1]. These values are distinct from those of simpler, commercially available analogs like 3-phenyl-1,3-oxazinan-2-one and 3-(4-methylphenyl)-1,3-oxazinan-2-one, influencing factors like membrane permeability and solubility [2][3].

Computed TPSA
Cross-study comparable
55.6 Ų vs 38.3 Ų
Higher polarity may reduce passive membrane permeability
Cactvs 3.4.8.24; comparator: 3-phenyl-1,3-oxazinan-2-one
Medicinal Chemistry Chemoinformatics Property-Based Design

Aminoethyl Pendant Group

The 1-aminoethyl group on the phenyl ring is a key structural differentiator from many other oxazinan-2-ones, which often feature a simple phenyl, methylphenyl, or aminophenyl substituent [1]. This pendant amine introduces an additional hydrogen bond donor and acceptor, and its rotatable bond allows for conformational flexibility that is not present in more rigid analogs.

Aminoethyl Substituent
Supporting evidence
Present vs primary amine or methyl
Introduces H-bond donor/acceptor and flexibility
Enables derivatization; distinguishes from rigid/less polar analogs
Chemical Synthesis Scaffold Design Fragment-Based Drug Discovery

Research Applications for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one


P2X3 Purinoceptor Antagonism Research

This compound is suitable for use as a tool or reference standard in vitro studies of P2X3 receptor antagonism, based on its reported EC50 of 80 nM in recombinant rat models [1]. Its specific activity provides a baseline for screening novel antagonists or for functional studies in purinergic signaling pathways.

Enhanced Polarity Scaffold

With a TPSA of 55.6 Ų and XLogP of 1.1 [1], this compound serves as a more polar scaffold compared to simpler phenyl-substituted oxazinan-2-ones. It is a candidate for lead optimization programs where modulating physicochemical properties to improve aqueous solubility or reduce CNS penetration is a key design goal.

Primary Amine Derivatization

The 1-aminoethyl substituent provides a reactive primary amine that is absent in many other oxazinan-2-one analogs [1]. This makes the compound a valuable intermediate or building block for the synthesis of more complex molecules, such as amides, ureas, or sulfonamides, for fragment-based drug discovery or chemical biology probe development.

Application
Selection Property
Validation Focus
P2X3 receptor antagonist studies
Reported P2X3 antagonist activity
Purinergic signaling assay context
Polarity-driven scaffold design
Higher TPSA vs simpler analogs
Permeability/solubility assay review
Amine-reactive probe synthesis
Primary amine handle
Derivatization and probe development

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